2,4,6-Trichlorobenzene-1,3-dicarbaldehyde
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Overview
Description
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is a chemical compound with the molecular formula C9H3Cl3O3. It is characterized by the presence of three chlorine atoms and two aldehyde groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of benzene derivatives followed by formylation. The reaction conditions typically require the use of chlorinating agents such as chlorine gas or thionyl chloride, and formylating agents like formic acid or formaldehyde under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic chlorination and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2,4,6-Trichlorobenzene-1,3-dicarboxylic acid.
Reduction: 2,4,6-Trichlorobenzene-1,3-dicarbinol.
Substitution: 2,4,6-Trichlorobenzene-1,3-dimethoxy.
Scientific Research Applications
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is utilized in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
- 2,4,6-Trichlorobenzene-1,3-dicarboxylic acid
- 2,4,6-Trichlorobenzene-1,3-dicarbinol
Uniqueness
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is unique due to its specific arrangement of chlorine atoms and aldehyde groups, which confer distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
2,4,6-trichlorobenzene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3O2/c9-6-1-7(10)5(3-13)8(11)4(6)2-12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGMHDRZPSQORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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